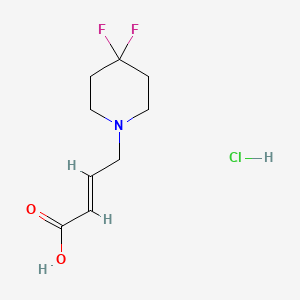
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Butenoic Acid Moiety: This step involves the coupling of the piperidine derivative with a butenoic acid precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like 4-fluoropiperidine and 4,4-difluoropiperidine share structural similarities.
Butenoic Acid Derivatives: Compounds such as crotonic acid and 2-butenoic acid are related in terms of the butenoic acid moiety.
Uniqueness
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is unique due to the specific combination of the piperidine ring with two fluorine atoms and the butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H14ClF2NO2 |
|---|---|
分子量 |
241.66 g/mol |
IUPAC 名称 |
(E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)3-6-12(7-4-9)5-1-2-8(13)14;/h1-2H,3-7H2,(H,13,14);1H/b2-1+; |
InChI 键 |
NHFHPURWBXOCSJ-TYYBGVCCSA-N |
手性 SMILES |
C1CN(CCC1(F)F)C/C=C/C(=O)O.Cl |
规范 SMILES |
C1CN(CCC1(F)F)CC=CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


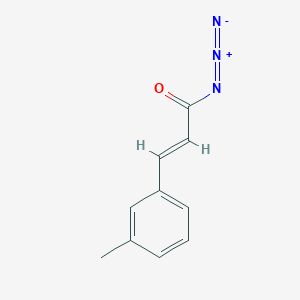
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)

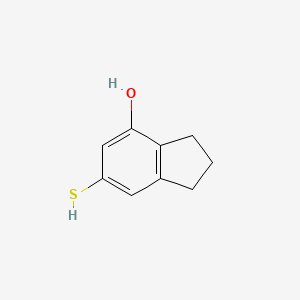
![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
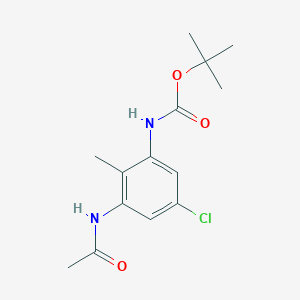
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
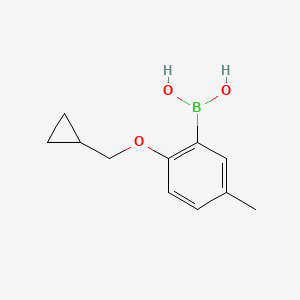
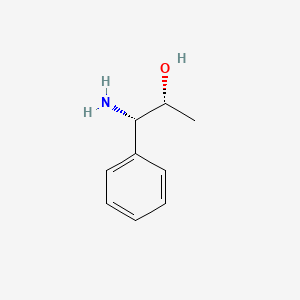



![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
